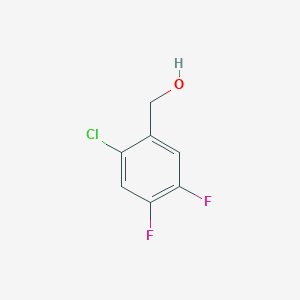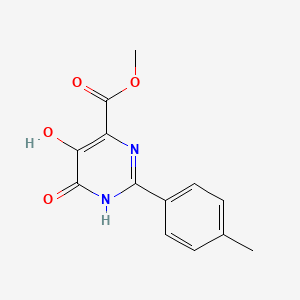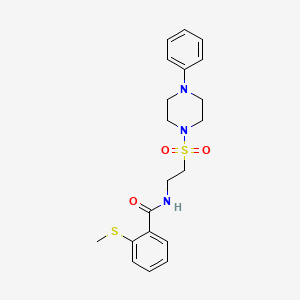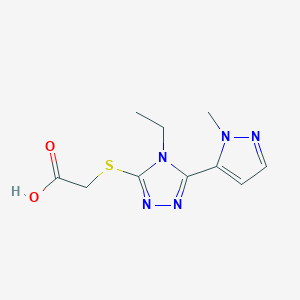![molecular formula C15H15N3O2S2 B2536589 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097884-56-3](/img/structure/B2536589.png)
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzothiadiazole and thiophene. Benzothiadiazoles are aromatic organic compounds that contain a benzene ring fused to a thiadiazole ring. Thiophenes are heterocyclic compounds that consist of a 5-membered aromatic ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could be involved in condensation reactions, while the carboxamide group could participate in hydrolysis reactions .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity and Toxicity Mitigation
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide and related benzothiazole derivatives have been evaluated for their antioxidant activity, particularly in the context of mitigating toxicity induced by certain compounds. A study by Cabrera-Pérez et al. (2016) focused on benzothiazole derivatives for their potential to inactivate reactive chemical species through antioxidant activity, specifically examining their role in the initial phase of acetaminophen-induced hepatotoxicity. The derivative showed significant potential in increasing reduced glutathione content and decreasing malondialdehyde levels, suggesting a protective effect against oxidative stress-related damage (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
Research by Hu et al. (2016) has demonstrated the effectiveness of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. These derivatives, including similar structures to this compound, have shown to offer exceptional stability and higher inhibition efficiencies against steel corrosion. The study suggests that these compounds can adsorb onto surfaces through both physical and chemical interactions, providing a protective barrier against corrosion (Hu et al., 2016).
Antimicrobial Applications
Bikobo et al. (2017) synthesized derivatives including 2-phenylamino-thiazole and benzamide ethers, showing promising antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited higher potency than reference drugs, particularly against Gram-positive bacterial strains. This research highlights the potential of benzothiazole derivatives as effective antimicrobial agents, which could be further explored for pharmaceutical applications (Bikobo et al., 2017).
Anticancer Activity
There has been significant interest in benzothiazole derivatives for their anticancer properties. Studies have synthesized various derivatives to evaluate their in vitro anticancer activity against different human cancer cell lines. Compounds with a benzothiazole structure have shown promising results, indicating potential pathways for the development of new anticancer drugs. For instance, Tiwari et al. (2017) conducted a study focusing on the synthesis of benzamide derivatives containing thiadiazole scaffolds, exhibiting considerable anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines. Such findings underscore the therapeutic potential of benzothiazole derivatives in cancer treatment (Tiwari et al., 2017).
Zukünftige Richtungen
Thiophene derivatives are a topic of ongoing research due to their wide range of potential applications, particularly in the field of medicinal chemistry . Future research could explore the synthesis of new thiophene derivatives, their potential biological activities, and their physical and chemical properties.
Wirkmechanismus
Target of Action
The primary targets of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide are serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
this compound acts as a dual inhibitor of serotonin and norepinephrine reuptake . By inhibiting these transporters, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various downstream effects.
Biochemical Pathways
It is known that the compound’s action on serotonin and norepinephrine reuptake can influence multiple neural pathways, potentially affecting mood, pain perception, and other neurological functions .
Pharmacokinetics
It’s known that the compound can be bioreduced to an intermediate in the production of (s)-duloxetine, a blockbuster antidepressant drug . This bioreduction process exhibits excellent enantioselectivity .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by this compound can lead to increased neurotransmitter concentrations in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improvements in mood and reductions in pain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioreduction process used to produce the compound’s active form has been shown to be sensitive to substrate concentration
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-15(20,7-10-4-5-21-8-10)9-16-14(19)11-2-3-12-13(6-11)18-22-17-12/h2-6,8,20H,7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCRCWQYSTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

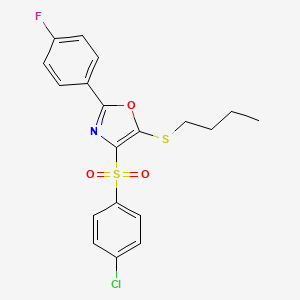
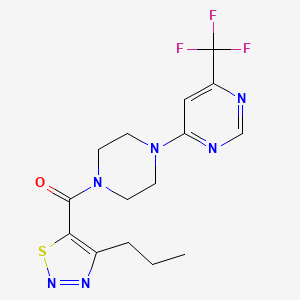
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide](/img/structure/B2536514.png)
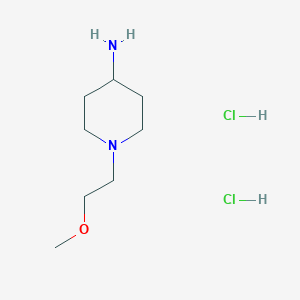

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)
